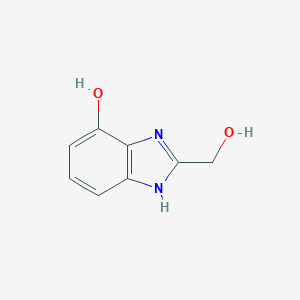![molecular formula C11H19N B053439 Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI) CAS No. 112466-20-3](/img/structure/B53439.png)
Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI) is a cyclic amine compound that has gained significant attention in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
作用机制
The mechanism of action of Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)) is not fully understood. However, it is believed that this compound acts on the central nervous system by binding to specific receptors. This binding results in the modulation of certain neurotransmitters, leading to changes in neuronal activity.
Biochemical and Physiological Effects:
Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)) has been shown to have various biochemical and physiological effects. This compound has been shown to have an impact on the release of certain neurotransmitters, including dopamine and serotonin. Additionally, this compound has been shown to have an impact on neuronal activity, leading to changes in behavior and cognition.
实验室实验的优点和局限性
Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)) has several advantages and limitations for lab experiments. One advantage is that this compound has a unique structure, making it an interesting compound to study. Additionally, this compound has been shown to have an impact on the central nervous system, making it a potential candidate for the development of new drugs. However, one limitation is that the mechanism of action of this compound is not fully understood, making it difficult to study.
未来方向
There are several potential future directions for the study of Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)). One potential direction is the development of new drugs based on the structure of this compound. Additionally, this compound could be studied further to gain a better understanding of its mechanism of action and potential uses in the treatment of neurological disorders. Finally, this compound could be studied in combination with other compounds to determine potential synergistic effects.
Conclusion:
Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)) is a cyclic amine compound that has gained significant attention in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research. While the mechanism of action of this compound is not fully understood, it has the potential to be used in the development of new drugs and the treatment of neurological disorders. Further research is needed to fully understand the potential of this compound.
合成方法
The synthesis method for Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)) involves the reaction of cyclohexanone with diethylamine in the presence of lithium aluminum hydride. This reaction results in the formation of a cyclic amine compound with a unique structure.
科学研究应用
Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)) has been studied for its potential use in scientific research. This compound has been shown to have an impact on the central nervous system and has been studied for its potential use in the treatment of various neurological disorders. Additionally, this compound has been studied for its potential use in the development of new drugs.
属性
CAS 编号 |
112466-20-3 |
|---|---|
产品名称 |
Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI) |
分子式 |
C11H19N |
分子量 |
165.27 g/mol |
IUPAC 名称 |
(1R,2S,3R,4R,6R)-N,1-diethyltricyclo[2.2.1.02,6]heptan-3-amine |
InChI |
InChI=1S/C11H19N/c1-3-11-6-7-5-8(11)9(11)10(7)12-4-2/h7-10,12H,3-6H2,1-2H3/t7-,8-,9-,10-,11-/m1/s1 |
InChI 键 |
JXABZUKPGATLHK-ISUQUUIWSA-N |
手性 SMILES |
CC[C@@]12C[C@H]3C[C@@H]1[C@@H]2[C@@H]3NCC |
SMILES |
CCC12CC3CC1C2C3NCC |
规范 SMILES |
CCC12CC3CC1C2C3NCC |
同义词 |
Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



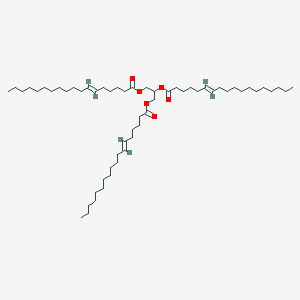
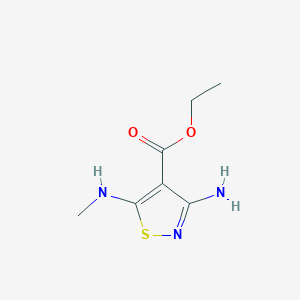
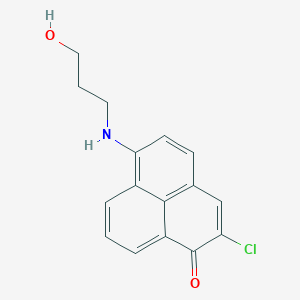
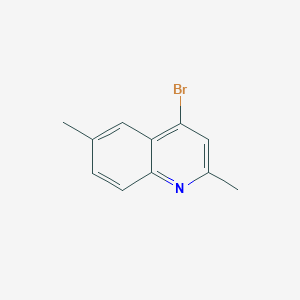
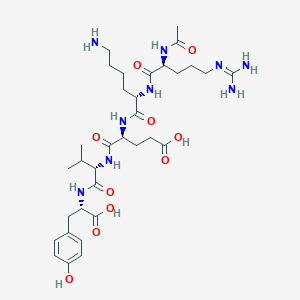
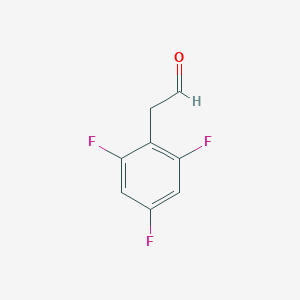

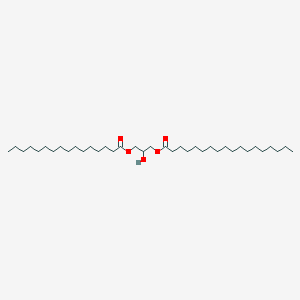


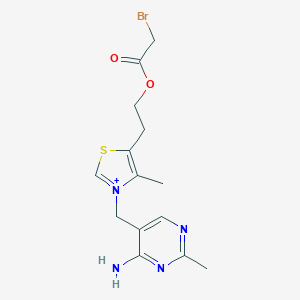
![Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B53386.png)

